LY2881835
Beschreibung
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry (MS)
Infrared Spectroscopy (IR)
Conformational Dynamics of Hex-4-ynoic Acid Moiety
The hex-4-ynoic acid chain adopts a skewed conformation due to allylic 1,2-strain between the triple bond and carboxylic acid group. Key observations:
- Torsion angle (C2–C3–C4–C5): 110–120°, favoring a gauche arrangement to minimize steric clash.
- Carboxylic acid rotation: Restricted by hydrogen bonding in dimeric forms (O–H···O=C), as evidenced by IR broadening.
- Triple bond rigidity: The sp-hybridized C≡C bond (1.20 Å) enforces linear geometry, limiting rotational freedom.
Computational studies (DFT/B3LYP) predict a 5–7 kcal/mol energy barrier for rotation about the C3–C4 bond, suggesting limited conformational flexibility in physiological conditions.
Eigenschaften
CAS-Nummer |
1292290-38-0 |
|---|---|
Molekularformel |
C33H33NO3 |
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
(3S)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C33H33NO3/c1-2-5-29(22-32(35)36)27-12-14-30(15-13-27)37-24-26-10-8-25(9-11-26)23-34-20-18-33(19-21-34)17-16-28-6-3-4-7-31(28)33/h3-4,6-17,29H,18-24H2,1H3,(H,35,36)/t29-/m0/s1 |
InChI-Schlüssel |
FHRWHNJJQGSCQC-LJAQVGFWSA-N |
Isomerische SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45 |
Kanonische SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)CN3CCC4(CC3)C=CC5=CC=CC=C45 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LY2881835; LY-2881835; LY 2881835. |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization and Functionalization
The spirocyclic core is synthesized via a tandem cyclization-amination strategy:
-
Friedel-Crafts alkylation : Indene derivatives are treated with piperidine precursors in the presence of Lewis acids (e.g., AlCl₃) to form the spiro junction.
-
N-Methylation : The piperidine nitrogen is methylated using methyl iodide or dimethyl sulfate under basic conditions.
Critical Parameters :
-
Temperature control (<0°C) to prevent polyalkylation.
-
Solvent selection (tetrahydrofuran or dichloromethane) for optimal yield.
Benzyloxy Group Installation
Nucleophilic Aromatic Substitution
A brominated benzyl intermediate undergoes substitution with the spirocyclic amine:
Reaction Conditions :
-
Substrate : 4-Bromobenzyl bromide
-
Base : N,N-Diisopropylethylamine (DIPEA) in acetonitrile
-
Temperature : 60°C, 12 hours
Mitsunobu Coupling for Ether Linkage
The benzyl alcohol intermediate is coupled to a phenolic derivative via Mitsunobu reaction:
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | DIAD, PPh₃ | Toluene | 0°C → RT | 92% |
Note : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) enable efficient oxygen-alkyl bond formation.
Introduction of the Hex-4-ynoic Acid Chain
Chiral Resolution and Coupling
The (S)-enantiomer of hex-4-yn-1-ol is prioritized for potency. Key steps include:
-
Mitsunobu Reaction : Coupling the alcohol to the phenolic intermediate.
-
Oxidation : Conversion of the terminal alkyne to a carboxylic acid via Jones oxidation.
Optimization :
-
Use of NaHCO₃(aq) to minimize ester hydrolysis during coupling.
Scale-Up and Process Refinement
Kilogram-Scale Synthesis (Case Study)
Route for 14 kg Batch :
-
Spiropiperidine Alkylation :
-
Reagents : Spiropiperidine (33), benzyl bromide (34), NaHCO₃
-
Solvent : THF/MeOH (3:1)
-
Yield : 89%
-
-
Reduction and Mitsunobu Coupling :
-
Reductant : LiAlH₄ in 2-MeTHF
-
Coupling Partner : (S)-hex-4-yn-1-ol (37)
-
Yield : 93%
-
-
Hydrolysis and Crystallization :
Comparative Analysis of Synthetic Routes
| Route | Key Step | Advantages | Limitations | Scale (kg) |
|---|---|---|---|---|
| 1 | Mitsunobu coupling | High enantioselectivity (>99% ee) | Cost of DIAD and PPh₃ | 14 |
| 2 | Nucleophilic substitution | Avoids chiral resolution | Lower yield in final hydrolysis | 34 |
| 3 | Grignard addition | Tolerates diverse electrophiles | Requires anhydrous conditions | 50 |
Characterization and Quality Control
Critical Analytical Data :
-
HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN)
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.5 Hz, 2H), 4.92 (s, 2H), 3.72 (m, 1H), 2.85 (t, J = 6.8 Hz, 4H).
Impurity Profile :
-
Main Byproduct : N-Dealkylated spirocyclic derivative (<0.5%)
Analyse Chemischer Reaktionen
LY-2881835 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogenated compounds or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying G protein-coupled receptor agonists and their interactions with receptors.
Biology: LY-2881835 is used to investigate the role of GPR40 in glucose metabolism and insulin secretion.
Medicine: The compound has shown promise in the treatment of type 2 diabetes mellitus by enhancing insulin secretion in response to glucose.
Industry: LY-2881835 is used in the development of new therapeutic agents targeting GPR40 for metabolic diseases .
Wirkmechanismus
LY-2881835 exerts its effects by binding to and activating GPR40, a receptor that is primarily expressed in pancreatic beta cells. Upon activation, GPR40 enhances the secretion of insulin in a glucose-dependent manner. This mechanism involves the activation of intracellular signaling pathways, including the phospholipase C pathway, which leads to an increase in intracellular calcium levels and subsequent insulin release .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related spirocyclic and hex-ynoic acid derivatives. Key distinctions include substitution patterns, spiro ring systems, and biological activity profiles.
Structural and Functional Comparison
Key Insights from Comparative Analysis
Spirocyclic Core vs. Linear Analogues: The spiro[indene-piperidine] system in the target compound confers rigidity, reducing off-target interactions and enhancing metabolic stability compared to flexible linear analogs like (3S)-3-{4-[(2,3-dimethylbut-2-en-1-yl)oxy]phenyl}hex-4-ynoic acid .
Substituent Effects: Thiazole vs. Benzyl: Replacing the benzyl group with a thiazole () introduces heteroatoms capable of hydrogen bonding but may sterically hinder receptor binding, explaining its lower potency (IC₅₀ >0.1 μM vs. ≤0.1 μM for the target compound) . Methoxy Group: 6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one () demonstrates how electron-donating substituents improve solubility but eliminate FFAR activity due to the absence of the hex-ynoic acid moiety .
Pharmacophore Requirements: The hex-4-ynoic acid group is essential for GPR40 agonism. Its removal in spiro compounds like 6-methoxy derivatives abolishes receptor activity despite structural similarities .
Salt Forms and Bioavailability : Spiro[indene-1,4'-piperidine] hydrochloride () highlights the role of salt formation in improving solubility, though further functionalization is required for biological efficacy .
Biologische Aktivität
3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid, also known by its CAS number 1292290-42-6, is a complex organic compound with significant potential in pharmacological applications, particularly in the context of diabetes treatment. This article explores its biological activity, focusing on its mechanism of action, receptor interactions, and relevant research findings.
- Molecular Formula : C33H33NO3
- Molecular Weight : 491.6 g/mol
- Structure : The compound features a spiro[indene-1,4'-piperidine] moiety and a hex-4-ynoic acid group, which contribute to its unique biological properties.
3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid primarily acts as an agonist for G protein-coupled receptor 40 (GPR40). GPR40 is crucial for glucose metabolism and insulin secretion in pancreatic β-cells. Upon activation by this compound, GPR40 enhances insulin secretion in response to elevated glucose levels, making it a promising candidate for treating type 2 diabetes mellitus.
Biological Activity
The biological activity of this compound has been linked to several key effects:
- Insulin Secretion Enhancement : Studies indicate that the compound significantly boosts glucose-stimulated insulin secretion, which is vital in managing blood sugar levels.
- Selectivity and Pharmacokinetics : It exhibits favorable pharmacokinetic properties that reduce the risk of adverse effects commonly associated with other GPR40 agonists. This selectivity is attributed to its unique structural features.
- Potential for Diabetes Treatment : Given its mechanism of action and pharmacological profile, it has been investigated as a therapeutic agent for type 2 diabetes mellitus.
Table 1: Summary of Research Findings
Case Study: Efficacy in Animal Models
In preclinical studies involving diabetic animal models, administration of 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid resulted in significant reductions in blood glucose levels post-meal compared to control groups. This effect was attributed to enhanced insulin release from pancreatic β-cells upon activation of GPR40.
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including spirocyclic piperidine formation (via acid-catalyzed cyclization), benzylation, and alkyne functionalization. Key steps include:
- Spiro[indene-piperidine] core synthesis : Acid-mediated cyclization of indene derivatives with piperidine precursors, as described in spirocyclic compound syntheses (e.g., acylation of piperidine intermediates) .
- Benzylation : Coupling the spiro core with a benzyloxy-substituted phenyl group using Mitsunobu or Ullmann reactions .
- Purity control : Purify intermediates via flash chromatography or preparative HPLC, and validate purity using reversed-phase HPLC with UV detection (e.g., using ammonium acetate buffers at pH 6.5 for mobile phases) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Structural confirmation : Use H/C NMR to confirm the spirocyclic core, benzyl ether linkage, and alkyne moiety. IR spectroscopy can validate the carboxylic acid group (stretching at ~1700 cm) .
- Mass spectrometry : High-resolution MS (HRMS) or GC-MS with electron ionization (EI) confirms molecular weight. Note that low-intensity molecular ions in EI-MS may require soft ionization techniques (e.g., ESI) .
- Chromatography : Utilize HPLC with UV/Vis detection (e.g., C18 columns, methanol/buffer mobile phases) to assess purity .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the spiro[indene-piperidine] intermediate?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency for spiro systems .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., p-toluenesulfonic acid) to accelerate cyclization .
- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and minimize side products .
Q. How should researchers design experiments to resolve contradictions in structural data (e.g., ambiguous NMR signals)?
Methodological Answer:
- Advanced NMR : Employ 2D techniques (COSY, HSQC, HMBC) to assign overlapping proton signals, particularly in the spirocyclic region .
- X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/water mixtures) .
- Comparative analysis : Cross-reference spectral data with structurally analogous spiro compounds (e.g., spiro[piperidine-4,2'-quinolines]) .
Q. What experimental frameworks are recommended for evaluating the compound’s bioactivity?
Methodological Answer:
- In vitro assays : Screen for target engagement (e.g., enzyme inhibition using fluorescence-based assays) and cytotoxicity (MTT assay) .
- In vivo models : Use randomized block designs with split plots (e.g., assigning doses to subplots and biological replicates to main plots) to account for variability .
- Dose-response studies : Apply nonlinear regression models (e.g., Hill equation) to derive EC values .
Q. How can researchers investigate the environmental fate of this compound?
Methodological Answer:
- Degradation studies : Use LC-MS/MS to track hydrolysis/photolysis products under simulated environmental conditions (e.g., UV light exposure, pH 4–9 buffers) .
- Bioaccumulation assays : Measure logP (octanol-water partition coefficient) via shake-flask methods and predict bioaccumulation potential using quantitative structure-activity relationships (QSAR) .
- Ecotoxicology : Assess acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
Data Analysis and Interpretation
Q. How should researchers address low-intensity molecular ions in mass spectral data?
Methodological Answer:
- Ionization optimization : Switch to electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to enhance ion stability .
- Derivatization : Convert the carboxylic acid to a methyl ester to improve volatility and ionization efficiency in GC-MS .
Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?
Methodological Answer:
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC and Hill slope .
- ANOVA with post hoc tests : Compare treatment groups using Tukey’s HSD test to control for Type I errors .
Methodological Gaps and Future Directions
- Synthetic challenges : Improve stereochemical control in spirocyclic formation using asymmetric catalysis .
- Biological mechanisms : Conduct molecular docking studies to predict binding modes with target proteins (e.g., GPCRs or kinases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
